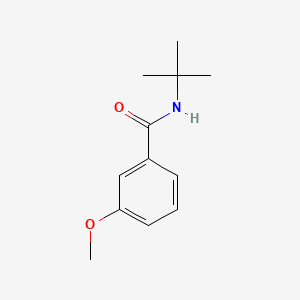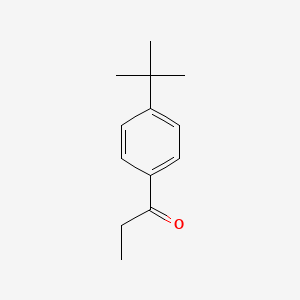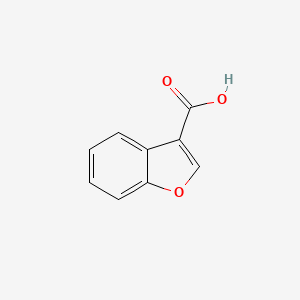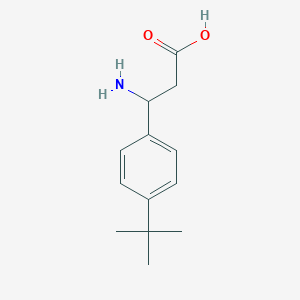
2-溴苯-1,3-二醇
描述
2-Bromoresorcinol is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromoresorcinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromoresorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoresorcinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
“2-溴间苯二酚”作为有机合成的起始原料 . 例如,它可以在10% K2CO3的存在下与甲苯磺酰氯(TsCl)反应,形成新的化合物 .
晶体学
已对从“2-溴间苯二酚”衍生的化合物的晶体结构进行了研究 . 该研究可以为这些化合物的性质和潜在应用提供宝贵的见解。
药物研究
由于其生物活性,“2-溴间苯二酚”及其衍生物可能用于开发新的药物 . 例如,碳酸酐酶抑制剂可用于治疗青光眼,青光眼是一种损害眼睛视神经的疾病。
作用机制
Target of Action
2-Bromobenzene-1,3-diol, also known as 2-Bromoresorcinol, is a key intermediate in the synthesis of drugs for the treatment of chronic hepatitis C . It is primarily targeted towards the NS5A replication complex, which plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
It is known to interact with the ns5a replication complex, leading to inhibition of viral replication
Biochemical Pathways
The biochemical pathways affected by 2-Bromoresorcinol are those involved in the life cycle of the hepatitis C virus. By inhibiting the NS5A replication complex, the compound disrupts the replication of the virus, thereby preventing its proliferation .
Result of Action
The primary result of the action of 2-Bromoresorcinol is the inhibition of hepatitis C virus replication. This leads to a decrease in viral load and potentially to the elimination of the virus from the body .
生化分析
Biochemical Properties
2-Bromoresorcinol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in cyclocondensation reactions with aldehydes, forming cyclic tetramers with high stereoselectivity . The compound’s planar structure and hydrogen bonding capabilities influence its interactions with biomolecules, making it a valuable reagent in synthetic chemistry and biochemical studies.
Cellular Effects
2-Bromoresorcinol affects various types of cells and cellular processes. It has been observed to cause irritation upon inhalation, skin contact, and eye contact . In cellular studies, 2-Bromoresorcinol can influence cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes is attributed to its ability to interact with cellular proteins and enzymes, altering their function and activity.
Molecular Mechanism
The molecular mechanism of 2-Bromoresorcinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, affecting their catalytic activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoresorcinol can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-Bromoresorcinol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromoresorcinol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and influence specific biochemical pathways. At high doses, 2-Bromoresorcinol can cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2-Bromoresorcinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s hydroxyl groups and bromine atom enable it to participate in oxidation-reduction reactions and other metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromoresorcinol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Bromoresorcinol can affect its activity and function, as well as its potential toxicity in biological systems .
属性
IUPAC Name |
2-bromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLPZAPIFFZLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345488 | |
| Record name | 2-Bromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6751-75-3 | |
| Record name | 2-Bromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

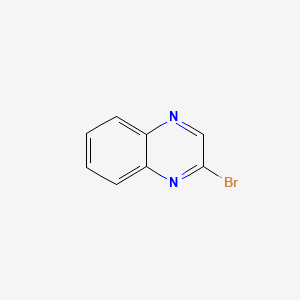

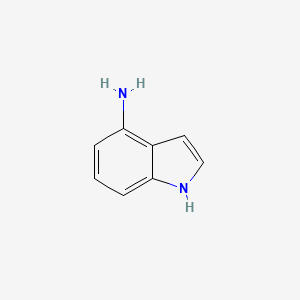


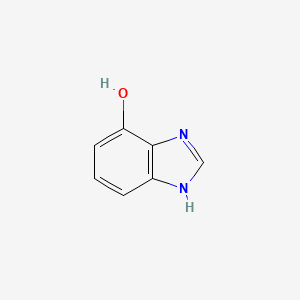
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

